Methyl 2-bromo-3-methoxypropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526514. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

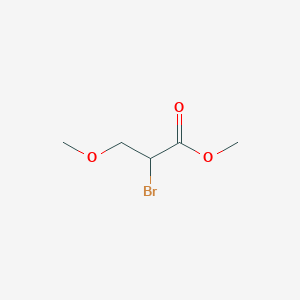

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBLRKGCQVZDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326304 | |

| Record name | methyl 2-bromo-3-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27704-96-7 | |

| Record name | 27704-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-bromo-3-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-3-methoxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-bromo-3-methoxypropanoate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Executive Summary

Methyl 2-bromo-3-methoxypropanoate is a functionalized chemical building block of significant interest to researchers and process chemists, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring an electrophilic α-bromo ester moiety and a β-methoxy group, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic considerations, and its practical applications as a synthetic intermediate. The information is tailored for professionals in drug discovery and chemical development, emphasizing experimental causality and procedural integrity.

Introduction to an Essential Building Block

2.1 Chemical Identity and Significance this compound, identified by CAS Number 27704-96-7, is a halogenated methoxy ester.[1][2] Its strategic value lies in the orthogonal reactivity of its functional groups. The α-bromo position serves as a potent electrophilic site for nucleophilic substitution reactions, while the β-methoxy group can influence the electronic environment and provide a handle for further transformations or act as a key pharmacophoric element in a final target molecule.

2.2 The Strategic Value of the α-Bromo-β-methoxy Motif The combination of an alpha-bromo ester and a beta-methoxy ether within a single, simple molecule is a powerful tool for synthetic chemists. This arrangement allows for:

-

Controlled Introduction of Substituents: The bromide is an excellent leaving group, facilitating S_N2 reactions with a wide range of nucleophiles (amines, thiols, azides, carbanions), enabling the precise installation of diverse functional groups at the C2 position.

-

Stereochemical Control: While the commercially available material is typically a racemate, the C2 position is a chiral center. Its reactions can potentially be directed stereoselectively, or the resulting diastereomers can be separated, which is a critical consideration in drug development.

-

Modulation of Reactivity: The electron-withdrawing nature of the β-methoxy group can influence the reactivity of the α-carbon, providing a different electronic profile compared to simple alkyl 2-bromopropanoates.

Physicochemical and Safety Data

3.1 Key Properties The fundamental properties of this compound are summarized below. It is imperative for researchers to consult a current Safety Data Sheet (SDS) before handling this chemical.[3]

| Property | Value | Reference |

| CAS Number | 27704-96-7 | [1][2] |

| Molecular Formula | C₅H₉BrO₃ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Physical Form | Liquid | |

| Purity (Typical) | 95% | |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | |

| Boiling Point | Data not available | [2] |

| Density | Data not available | [2] |

3.2 Safety and Handling Protocol this compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). The compound is also associated with H225 (Highly flammable liquid and vapor) in some aggregated sources.

-

Signal Word: Danger.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis and Mechanistic Insights

4.1 Primary Synthetic Route: α-Bromination of Methyl 3-methoxypropionate The most logical and field-proven approach to synthesizing this compound is via the α-bromination of its parent ester, Methyl 3-methoxypropionate. This precursor is readily accessible through a Michael addition of methanol to methyl acrylate, a cost-effective and scalable reaction.[4][5] The subsequent α-bromination can be achieved using standard Hell-Volhard-Zelinsky (HVZ) conditions, adapted for an ester substrate.

The causality for this strategic choice is clear: it begins with inexpensive, commodity starting materials and proceeds through a high-yielding, well-understood reaction pathway. The HVZ reaction on an ester or its corresponding acid involves the formation of an enol or enolate intermediate, which then reacts with elemental bromine. The presence of a catalyst like phosphorus tribromide (PBr₃) facilitates the reaction, particularly if starting from the carboxylic acid.

Caption: Synthetic workflow for this compound.

4.2 Detailed Experimental Protocol for Synthesis This protocol is a representative procedure based on established chemical principles and should be adapted and optimized under proper laboratory risk assessment.

-

Preparation of Methyl 3-methoxypropionate:

-

To a solution of sodium methoxide (0.1 eq) in methanol at 0°C, slowly add methyl acrylate (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours until GC-MS analysis indicates complete consumption of the starting material.

-

Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield pure Methyl 3-methoxypropionate.[5]

-

-

α-Bromination:

-

In a flask equipped with a reflux condenser and a dropping funnel, charge Methyl 3-methoxypropionate (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.05 eq).

-

Heat the mixture to 80°C.

-

Add bromine (1.05 eq) dropwise via the dropping funnel, maintaining the temperature. The red color of bromine should dissipate.

-

After the addition is complete, continue heating for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench carefully with an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford this compound.

-

Synthetic Utility and Applications in Drug Discovery

5.1 The Role as a Versatile Electrophilic Intermediate The primary application of this compound is as a C3 building block in the synthesis of more complex molecules. Its utility is demonstrated in its reaction with various nucleophiles, making it a valuable tool for constructing carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This is particularly relevant in the synthesis of heterocyclic compounds and substituted amino acids, which are prevalent motifs in active pharmaceutical ingredients (APIs).[6][7]

5.2 Application Example: Synthesis of a Substituted Alanine Derivative A common application in drug development is the alkylation of a heterocyclic amine to build out a molecule's side chain. Here, this compound can be used to synthesize a novel, non-proteinogenic amino acid derivative.

Caption: Application workflow for S_N2 displacement.

5.3 Detailed Experimental Protocol for Application Example

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).

-

Addition: Add a solution of this compound (1.1 eq) in DMF dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 60°C and stir for 16 hours, monitoring the reaction progress by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the desired N-alkylated imidazole product.

Spectroscopic Characterization (Anticipated)

While public spectral data is limited, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR:

-

~3.4 ppm (s, 3H): Protons of the ether methyl group (-OCH₃).

-

~3.8 ppm (s, 3H): Protons of the ester methyl group (-COOCH₃).

-

~3.7-3.9 ppm (m, 2H): Methylene protons at C3 (-CH₂-O).

-

~4.4 ppm (t, 1H): Methine proton at the bromine-bearing C2 (-CH(Br)-).

-

-

¹³C NMR: Five distinct signals are expected, corresponding to the five unique carbon atoms in the molecule. The carbonyl carbon would appear furthest downfield (~168-170 ppm), followed by the C-Br carbon (~45-50 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 196 and 198, respectively.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the ester is expected. C-O stretching bands for the ether and ester will appear in the 1100-1300 cm⁻¹ region.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its bifunctional nature. The established synthetic pathway from common starting materials ensures its accessibility, while its predictable reactivity makes it a reliable tool for researchers and drug development professionals. A thorough understanding of its properties, handling requirements, and reaction profiles, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. fishersci.com [fishersci.com]

- 4. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

- 5. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. jcsp.org.pk [jcsp.org.pk]

"Methyl 2-bromo-3-methoxypropanoate" CAS number 27704-96-7

An In-depth Technical Guide to Methyl 2-bromo-3-methoxypropanoate (CAS: 27704-96-7)

Introduction

This compound, identified by the CAS Number 27704-96-7, is a halogenated ester that serves as a versatile and valuable intermediate in advanced organic synthesis.[1][2] Its bifunctional nature, characterized by a reactive carbon-bromine bond alpha to a methyl ester, makes it a strategic building block for constructing more complex molecular architectures, particularly in the synthesis of non-canonical amino acids and other specialized fine chemicals.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights for researchers and development scientists.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. While some physical constants can vary slightly based on purity and measurement conditions, the data presented below are compiled from reliable chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 27704-96-7 | [1][4][5] |

| Molecular Formula | C₅H₉BrO₃ | [1][4][5] |

| Molecular Weight | 197.03 g/mol | [1][5][6] |

| Appearance | Liquid | [4] |

| Boiling Point | 69-75 °C at 6-11 mmHg | [3][7] |

| Density | ~1.465 g/cm³ | [5] |

| Refractive Index (n²⁰D) | ~1.454 | [3][5] |

| Flash Point | 87.5 °C | [5][7] |

| InChI Key | NVBLRKGCQVZDMQ-UHFFFAOYSA-N | [4][7] |

| Solubility | Soluble in most common organic solvents (e.g., chloroform, ether). | [3] |

Synthesis and Mechanistic Considerations

The most authoritative and well-documented synthesis of this compound proceeds from methyl acrylate via a two-stage process involving methoxymercuration followed by bromination. This classic procedure, detailed in Organic Syntheses, provides a reliable and scalable route to the target compound.[3]

The causality behind this specific choice of reagents is rooted in achieving regiochemical control. A direct addition of HBr to methyl acrylate would result in the formation of the undesired isomer, Methyl 3-bromopropanoate, via a Michael addition.[8] To achieve bromination at the α-position while adding a methoxy group at the β-position, a more controlled, multi-step approach is necessary.

-

Methoxymercuration: The reaction is initiated by the addition of mercuric acetate to methyl acrylate in methanol. The mercuric ion acts as an electrophile, activating the double bond and allowing for a regioselective anti-addition of the methoxy group from the methanol solvent. This forms a stable organomercury intermediate.

-

Bromination and Demercuration: The subsequent addition of elemental bromine cleaves the carbon-mercury bond and installs the bromine atom at the alpha-carbon, yielding the final product and mercuric bromide as a precipitate.[3]

The overall workflow for this synthesis is depicted below.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from the peer-reviewed procedure published in Organic Syntheses, ensuring a high degree of reliability and reproducibility.[3]

Materials:

-

Methyl acrylate (stabilized) in methanol (e.g., 60% solution)

-

Methanol

-

Mercuric acetate

-

Potassium bromide

-

Bromine

-

Chloroform

-

Anhydrous magnesium sulfate

Procedure:

-

Methoxymercuration: In a suitable flask, combine 450 g of a 60% solution of methyl acrylate in methanol (approx. 3.1 moles methyl acrylate) with 180 g of additional methanol and 960 g (3.0 moles) of mercuric acetate. Allow the mixture to stand at room temperature for 3 days with occasional agitation.

-

Bromide Exchange: Cool the flask in an ice bath. With stirring, add a solution of 360 g (3.0 moles) of potassium bromide in 1.2 L of water over 15 minutes. An oily layer will separate.

-

Extraction: Extract the oily product with 2.4 L of chloroform, followed by a second extraction of the aqueous layer with 600 mL of chloroform.

-

Washing and Drying: Combine the chloroform extracts, wash three times with water, and dry thoroughly over anhydrous magnesium sulfate.

-

Bromination: Filter the dried chloroform solution into a large beaker and warm it to 50°C. Expose the beaker to direct sunlight (photoinitiation can be beneficial). With vigorous stirring, add 450 g (2.81 moles) of bromine as rapidly as it is consumed, ensuring the temperature does not exceed 55°C. This step is exothermic and typically completes in 20-30 minutes.

-

Workup: After the reaction is complete, cool the mixture in an ice-salt bath for 15 minutes to precipitate mercuric bromide. Filter off the solid.

-

Purification: Remove the chloroform by distillation under reduced pressure. The crude residue is then purified by fractional distillation. The pure product, this compound, is collected at 73–75°C / 6 mm Hg.[3] The typical yield is 81–86% based on the initial mercuric acetate.[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two primary reactive sites: the electrophilic α-carbon and the ester carbonyl.

Nucleophilic Substitution at the α-Carbon

The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism.[9][10] This reaction is fundamental to its role as a building block.

This reactivity allows for the introduction of various functional groups, including amines, azides, thiols, and carbanions, providing access to a diverse array of substituted propanoates.

Application Highlight: Synthesis of dl-Serine

A prime example of its application is the synthesis of the amino acid serine. The bromoester is first hydrolyzed to the corresponding carboxylic acid, which is then aminated using concentrated ammonium hydroxide to yield dl-serine after a final hydrolysis step.[3] This demonstrates its utility as a precursor to β-alkoxy-α-amino acids.

Detailed Experimental Protocol: Saponification

The conversion of the methyl ester to the free carboxylic acid is a prerequisite for certain downstream reactions, such as amination.[3]

Materials:

-

This compound

-

5 N Sodium hydroxide (NaOH) solution

-

Sulfuric acid (for neutralization)

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with an efficient stirrer, combine 800 g of the bromoester with 1 L of 0.5 N NaOH and cool with running tap water.

-

Start the stirrer and add 800 mL of 5 N NaOH over 2 hours, maintaining a cool temperature.

-

After the addition is complete, stir for an additional hour.

-

Neutralize the solution with an equivalent amount of sulfuric acid, keeping the temperature below 30°C.

-

Extract the resulting α-Bromo-β-methoxypropionic acid with one 1-L portion and three 500-mL portions of diethyl ether. The combined ether extracts can then be dried and concentrated for use in the next step.[3]

Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate precautions in a well-ventilated fume hood.[11][12]

| Hazard Category | Description and Precautionary Statements | Source(s) |

| Flammability | Flammable liquid and vapor (H226). Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210). | [11] |

| Irritation | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Wear protective gloves, clothing, and eye/face protection (P280). Avoid breathing vapor (S23). | [4][11] |

| First Aid (Eyes) | In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice (S26). | [11] |

| First Aid (Skin) | Remove all contaminated clothing. Wash immediately with plenty of soap and water. | [11] |

| Stability | Stable under recommended storage conditions. Avoid heat, light, and sources of ignition. | [11] |

| Storage | Store in a cool, dry, well-ventilated place. Recommended storage is often at 2-8°C, sealed in a dry environment. | [4] |

Conclusion

This compound is a key synthetic intermediate whose value lies in its predictable and versatile reactivity. The robust synthesis from methyl acrylate provides reliable access to this building block. Its ability to undergo clean nucleophilic substitution at the α-carbon makes it an ideal precursor for introducing the 2-substituted-3-methoxypropanoate moiety, which is particularly useful in the synthesis of modified amino acids like serine and other complex target molecules in pharmaceutical and chemical research. Proper understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 27704-96-7 [sigmaaldrich.com]

- 5. 27704-96-7 this compound this compound - CAS Database [chemnet.com]

- 6. usbio.net [usbio.net]

- 7. echemi.com [echemi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-bromo-3-methoxypropanoate: A Versatile Synthetic Building Block

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 2-bromo-3-methoxypropanoate, a halogenated ester, has emerged as a valuable intermediate, offering a unique combination of reactive sites that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of sound scientific research. This compound is systematically named according to IUPAC nomenclature, and its structure is definitively represented by its SMILES and InChI strings.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 27704-96-7[1] |

| Molecular Formula | C₅H₉BrO₃[1] |

| Molecular Weight | 197.03 g/mol [1] |

| Canonical SMILES | COCC(Br)C(=O)OC |

| InChI | InChI=1S/C5H9BrO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3 |

| InChIKey | NVBLRKGCQVZDMQ-UHFFFAOYSA-N |

A thorough understanding of the physicochemical properties of a reagent is crucial for its proper handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.465 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the electrophilic bromination of methyl 3-methoxyacrylate[3]. This reaction leverages the electron-rich nature of the double bond in the acrylate, which is activated by the methoxy group, making it susceptible to attack by an electrophilic bromine source.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of this compound from methyl 3-methoxyacrylate using N-bromosuccinimide (NBS) as the bromine source.

Materials:

-

Methyl 3-methoxyacrylate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methoxyacrylate (1.0 eq) in an appropriate solvent such as carbon tetrachloride or dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise. The reaction is typically initiated by light or a radical initiator (e.g., AIBN) if using NBS, or can proceed in the dark if using elemental bromine.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its distinct reactive sites. The presence of a bromine atom at the α-position to the carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic substitution reactions.

Caption: Key reaction pathways of this compound.

Nucleophilic Substitution at the α-Carbon

The primary mode of reactivity for this compound is the substitution of the bromide ion by a wide range of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of a new bond at the α-position.

Common Nucleophiles:

-

Amines: Primary and secondary amines react to form α-amino esters, which are valuable precursors to amino acids and other nitrogen-containing compounds.

-

Thiolates: Reaction with thiolates yields α-thio esters.

-

Azides: Azide substitution provides a route to α-azido esters, which can be further transformed into α-amino esters or triazoles.

-

Carbanions: Stabilized carbanions, such as those derived from malonic esters or β-keto esters, can be used to form new carbon-carbon bonds.

Ester Group Transformations

The methyl ester functionality can undergo typical ester reactions, such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-bromo-3-methoxypropanoic acid. Transesterification is also possible in the presence of an alcohol and a suitable catalyst.

Applications in Drug Development and Organic Synthesis

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its utility lies in its role as a versatile building block for the synthesis of more complex pharmaceutical intermediates. For instance, related α-bromo esters are utilized in the synthesis of anti-inflammatory agents and other therapeutic compounds. The ability to introduce diverse functionalities at the α-position makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Singlet for the ester methyl protons (-COOCH₃) around 3.7-3.8 ppm.- Singlet for the ether methyl protons (-OCH₃) around 3.3-3.4 ppm.- A multiplet for the diastereotopic methylene protons (-CH₂-) adjacent to the methoxy group.- A multiplet for the methine proton (-CHBr-) at the α-position. |

| ¹³C NMR | - A signal for the ester carbonyl carbon around 170 ppm.- Signals for the two methoxy carbons (-OCH₃) in the range of 50-60 ppm.- A signal for the methylene carbon (-CH₂-).- A signal for the methine carbon bearing the bromine atom (-CHBr-). |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ester at approximately 1740-1760 cm⁻¹.- C-O stretching bands for the ester and ether functionalities in the region of 1000-1300 cm⁻¹.- C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.- A C-Br stretching vibration, which is typically weak and appears in the fingerprint region. |

Safety and Handling

As with any α-halo ester, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its bifunctional nature, with a reactive α-bromo substituent and an ester moiety, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and potential applications, particularly in the context of pharmaceutical research and development. A thorough understanding of these aspects will enable scientists to effectively utilize this compound in the design and synthesis of novel and complex molecules.

References

A Technical Guide to Methyl 2-bromo-3-methoxypropanoate: A Versatile Intermediate in Pharmaceutical Synthesis

Abstract

Methyl 2-bromo-3-methoxypropanoate (CAS No. 27704-96-7) is a halogenated methoxy ester that serves as a highly reactive and versatile building block in modern medicinal chemistry. Its bifunctional nature, possessing both an electrophilic carbon center alpha to the ester carbonyl and a methoxy group at the beta position, allows for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis, an exploration of its chemical reactivity, and its validated application as a key intermediate in the synthesis of neurologically active amino acid derivatives. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Molecular and Physicochemical Properties

A comprehensive understanding of a reagent's fundamental properties is critical for its effective application in synthesis. This compound is a colorless to light yellow liquid under standard conditions. Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Alternate Name | Methyl 2-bromo-3-methoxypropionate | [1] |

| CAS Number | 27704-96-7 | [1][2] |

| Molecular Formula | C₅H₉BrO₃ | |

| Molecular Weight | 197.03 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 69°C @ 11 mmHg | |

| Storage Temp. | 2-8°C, Sealed in Dry Conditions |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the readily available precursor, methyl acrylate. This pathway is a cornerstone for accessing O-methylated serine derivatives, which are valuable in pharmaceutical research.[3]

Causality and Mechanistic Rationale

The synthetic strategy hinges on two fundamental organic reactions:

-

Electrophilic Addition: The electron-rich double bond of methyl acrylate readily undergoes an anti-addition reaction with elemental bromine (Br₂), leading to the formation of the vicinal dibromide, Methyl 2,3-dibromopropanoate. This reaction is typically rapid and high-yielding.

-

Nucleophilic Substitution/Elimination: The resulting dibromide possesses two key reactive sites. The bromine atom at the 3-position is susceptible to nucleophilic substitution by a methoxide ion (from sodium methoxide). Concurrently, the acidic proton at the 2-position can be abstracted by the basic methoxide, leading to an E2 elimination of HBr. However, the subsequent substitution of the bromine at the 3-position is the desired pathway to form the target molecule. The presence of the ester group influences the reactivity of the alpha-bromo position, making it a prime site for subsequent nucleophilic attack in downstream applications.

The overall workflow is a classic example of substrate activation through halogenation to facilitate the introduction of other functional groups.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from the starting material to the target intermediate and its subsequent conversion to a key amino acid derivative.

Caption: Synthetic pathway from Methyl Acrylate to DL-O-Methylserine via the key intermediate.

Detailed Experimental Protocol

This protocol is synthesized from the process described in Chinese patent CN105949074 for the formation of the intermediate.[3]

Step 1: Synthesis of Methyl 2,3-dibromopropanoate

-

To a reaction flask equipped with a stirrer, dropping funnel, and thermometer, add methyl acrylate (1.0 eq).

-

Slowly add elemental bromine (Br₂) (1.1 eq) dropwise to the flask while maintaining the reaction temperature below 40°C using an ice bath. Causality: This prevents excessive side reactions and ensures controlled addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the characteristic red-brown color of bromine fades, indicating full consumption.

-

The crude Methyl 2,3-dibromopropanoate is typically used directly in the next step without purification.

Step 2: Synthesis of this compound

-

In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

Cool the sodium methoxide solution to 0-5°C in an ice bath.

-

Slowly add the crude Methyl 2,3-dibromopropanoate from Step 1 to the cooled sodium methoxide solution dropwise. Causality: The controlled addition and low temperature manage the exothermicity of the reaction and favor the desired substitution over elimination side products.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Application in Drug Development: Synthesis of O-Methylserine

The primary documented application of this compound is as a pivotal intermediate in the synthesis of O-Methylserine.[3] This amino acid derivative is a valuable precursor for developing D-serine transporter inhibitors, which have therapeutic potential for treating certain visual system disorders.[3]

The Strategic Importance of the Intermediate

The structure of this compound is ideally suited for this transformation. The bromine atom at the alpha position serves as an excellent leaving group, priming the molecule for a nucleophilic substitution reaction with ammonia. This Sₙ2 reaction directly installs the required amino group to form the final amino acid backbone.

Experimental Protocol: Conversion to DL-O-Methylserine

This protocol describes the final amination step.[3]

-

Dissolve the purified this compound (1.0 eq) in an excess of aqueous or methanolic ammonia.

-

Conduct the reaction in a sealed pressure vessel. Causality: This is necessary to contain the volatile ammonia and ensure it remains in solution to act as the nucleophile.

-

Heat the mixture to 20-25°C and maintain for 3-5 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture and remove the excess ammonia and solvent under reduced pressure.

-

The resulting crude O-methyl-DL-serine can be purified by crystallization.

Conclusion

This compound is a valuable and reactive intermediate whose utility is clearly demonstrated in the multi-step synthesis of O-Methylserine. The synthetic route to this compound is logical and scalable, relying on fundamental and well-understood reaction mechanisms. Its bifunctional character—a reactive electrophilic center and a methoxy group—makes it a strategic building block for introducing the core structure of serine derivatives into more complex molecules, particularly in the development of neurologically active pharmaceutical agents. The protocols and rationale presented herein provide a solid foundation for researchers to confidently utilize this reagent in their drug discovery and development programs.

References

Spectroscopic Characterization of Methyl 2-bromo-3-methoxypropanoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-bromo-3-methoxypropanoate (CAS No. 27704-96-7), a key intermediate in various organic syntheses. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide presents predicted data based on established spectroscopic principles and data from analogous structures.

Introduction to this compound

This compound is a functionalized ester containing three key structural features that dictate its spectroscopic properties: a methyl ester, a bromine atom at the alpha position to the carbonyl group, and a methoxy ether at the beta position. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.80 | Singlet | 3H | -OCH₃ (ester) | Protons of the methyl ester are deshielded by the adjacent carbonyl group. |

| ~ 3.40 | Singlet | 3H | -OCH₃ (ether) | Protons of the methoxy group are deshielded by the electronegative oxygen. |

| ~ 4.30 | Triplet | 1H | -CH(Br)- | The proton on the carbon bearing the bromine is significantly deshielded by the adjacent electronegative bromine and the carbonyl group. It is split into a triplet by the adjacent CH₂ group. |

| ~ 3.70 | Doublet of doublets | 2H | -CH₂-O- | These diastereotopic protons are adjacent to a chiral center, making them chemically non-equivalent. They will appear as a complex multiplet, likely a doublet of doublets, coupled to the -CH(Br)- proton. |

Predictions are based on typical chemical shifts of similar functional groups.[1][2][3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded. |

| ~ 70 | -CH₂-O- | The carbon of the methylene group is deshielded by the adjacent oxygen atom. |

| ~ 59 | -OCH₃ (ether) | The carbon of the methoxy group. |

| ~ 53 | -OCH₃ (ester) | The carbon of the methyl ester. |

| ~ 45 | -CH(Br)- | The carbon bonded to the electronegative bromine atom is deshielded. |

Predictions are based on typical chemical shifts of similar functional groups.[5][6][7]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals (CH₃, CH₂, CH, and quaternary carbons).

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[8][9]

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and alkyl halide functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 2950-2850 | Medium | C-H stretch | Aliphatic |

| ~ 1740 | Strong | C=O stretch | Ester |

| ~ 1250-1000 | Strong | C-O stretch | Ester and Ether |

| ~ 650-550 | Medium-Weak | C-Br stretch | Alkyl Bromide |

Predictions are based on characteristic IR absorption frequencies.[10][11][12][13][14]

Experimental Protocol for IR Data Acquisition

For a liquid sample like this compound, the following protocol is recommended.[8][15][16][17]

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

-

Data Acquisition:

-

Place the sample-containing salt plates in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[18]

Predicted Mass Spectrum

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) separated by 2 m/z units.[19][20]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 196/198 | [C₅H₉BrO₃]⁺ | Molecular Ion (M⁺) |

| 165/167 | [C₄H₆BrO₂]⁺ | Loss of -OCH₃ |

| 137/139 | [C₃H₄BrO]⁺ | Loss of -COOCH₃ |

| 117 | [C₅H₉O₃]⁺ | Loss of Br radical |

| 59 | [COOCH₃]⁺ | Acylium ion |

The presence of bromine isotopes will result in characteristic M and M+2 peaks for bromine-containing fragments.[19][20][21][22][23][24][25][26]

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like this compound.[18][27][28][29][30]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17).

-

Gas Chromatography:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Caption: Workflow for GC-MS Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. While this guide presents predicted data, the outlined experimental protocols serve as a reliable foundation for researchers to obtain and interpret empirical data, ensuring the quality and integrity of this important chemical intermediate in their scientific endeavors.

References

- 1. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]

- 2. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrabase.com [spectrabase.com]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 2-bromopropionate(5445-17-0) 13C NMR [m.chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. scribd.com [scribd.com]

- 15. scribd.com [scribd.com]

- 16. websites.umich.edu [websites.umich.edu]

- 17. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 19. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Propanedioic acid, bromo-, diethyl ester [webbook.nist.gov]

- 23. scienceready.com.au [scienceready.com.au]

- 24. Acetic acid, bromo-, ethyl ester [webbook.nist.gov]

- 25. Acetic acid, bromo-, butyl ester [webbook.nist.gov]

- 26. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. researchgate.net [researchgate.net]

- 28. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]

- 29. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 30. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to the Reactivity and Mechanisms of Methyl 2-bromo-3-methoxypropanoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of Methyl 2-bromo-3-methoxypropanoate, a versatile bifunctional reagent in organic synthesis. We will delve into its structural features, reactivity profile, and the mechanistic underpinnings of its common transformations. This document is intended to serve as a valuable resource for laboratory professionals engaged in synthetic chemistry and drug discovery.

Introduction: Structural Features and Physicochemical Properties

This compound is a halogenated ester with the chemical formula C₅H₉BrO₃.[1] Its structure features a stereocenter at the α-carbon, which is substituted with a bromine atom, an electron-withdrawing ester group, and a β-methoxy ether linkage. This unique combination of functional groups dictates its reactivity, making it a valuable building block for the introduction of a methoxyethyl-carboxymethyl moiety in more complex molecules.

| Property | Value | Reference |

| CAS Number | 27704-96-7 | [1] |

| Molecular Formula | C₅H₉BrO₃ | [1] |

| Molecular Weight | 197.03 g/mol | |

| Physical State | Liquid | [2] |

| Boiling Point | 69 °C @ 11 mmHg | [2] |

| Flash Point | 87 °C | [2] |

Synthesis of this compound

A common route to this compound involves a two-step sequence starting from methyl acrylate. The first step is the bromination of the double bond to afford methyl 2,3-dibromopropanoate. Subsequent treatment with a methoxide source, such as sodium methoxide in methanol, is described to proceed via an elimination-addition mechanism to yield the target compound.

Experimental Protocol: Synthesis from Methyl Acrylate (Conceptual)

-

Step 1: Bromination. To a solution of methyl acrylate in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂), a solution of bromine (1 equivalent) in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction is monitored for the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure to yield crude methyl 2,3-dibromopropanoate.

-

Step 2: Elimination-Addition. The crude methyl 2,3-dibromopropanoate is then dissolved in methanol and treated with a solution of sodium methoxide (1 equivalent) in methanol. The reaction mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC or GC-MS). The reaction is then quenched, and the product is isolated through extraction and purified by distillation under reduced pressure.

Causality Behind Experimental Choices: The use of a non-polar solvent in the bromination step helps to avoid side reactions. The dropwise addition of bromine at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of byproducts. In the second step, methanol serves as both the solvent and the reactant, and sodium methoxide acts as a base to promote the elimination of HBr, followed by the conjugate addition of methanol.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent ester group and the bromine atom, a good leaving group. The primary reaction pathway for this compound is nucleophilic substitution.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution at the α-carbon with a variety of nucleophiles, including amines, phenols, and thiols. These reactions are typically carried out in the presence of a base to neutralize the HBr formed.

Mechanistic Insights:

The nucleophilic substitution at the α-carbon of an α-halo ester can, in principle, proceed through either an Sₙ1 or Sₙ2 mechanism.

-

Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate. For α-carbonyl compounds, the formation of a carbocation at the α-position is generally disfavored due to the electron-withdrawing nature of the carbonyl group, which destabilizes the adjacent positive charge.[3] Therefore, an Sₙ1 mechanism is considered unlikely for this compound under typical nucleophilic substitution conditions.[3]

-

Sₙ2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] This pathway is favored for α-halo carbonyl compounds.[3] The presence of the ester group can enhance the rate of Sₙ2 reactions by stabilizing the transition state through orbital overlap.

The β-methoxy group can also influence the reactivity. Its electron-withdrawing inductive effect can further polarize the C-Br bond, making the α-carbon more electrophilic. However, it may also exert some steric hindrance to the incoming nucleophile.

Sₙ2 Reaction Mechanism.

Experimental Protocol: Nucleophilic Substitution with a Phenol

-

Materials: this compound, a substituted phenol, potassium carbonate (K₂CO₃), and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure: To a stirred solution of the phenol in the chosen solvent, is added potassium carbonate (1.5-2 equivalents). The mixture is stirred at room temperature for a short period to form the phenoxide. This compound (1-1.2 equivalents) is then added, and the reaction mixture is heated (e.g., to 60-80 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices: A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophile. Potassium carbonate is a sufficiently strong base to deprotonate the phenol to the more nucleophilic phenoxide. Heating is often necessary to provide the activation energy for the reaction.

Elimination Reactions

Competition between substitution and elimination is a common feature in the reactions of alkyl halides. In the case of this compound, elimination of HBr would lead to the formation of methyl 2-methoxyacrylate.

Mechanistic Insights:

Elimination reactions can proceed through E1 or E2 mechanisms.[4]

-

E1 Pathway: Similar to the Sₙ1 pathway, the E1 mechanism involves a carbocation intermediate and is therefore disfavored.

-

E2 Pathway: This is a concerted process where a base removes a proton from the β-carbon while the leaving group departs from the α-carbon.[4] The presence of the electron-withdrawing ester group makes the α-proton more acidic and thus susceptible to abstraction by a base. Therefore, the use of strong, sterically hindered bases would favor the E2 elimination pathway.[5] For less hindered bases, the Sₙ2 reaction is generally the major pathway.[3]

E2 Elimination Reaction Mechanism.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (~3.7-3.8 ppm), a singlet for the methoxy protons (~3.4 ppm), a doublet of doublets or a multiplet for the diastereotopic protons of the CH₂ group (~3.6-4.0 ppm), and a triplet or doublet of doublets for the CH proton at the α-carbon (~4.2-4.5 ppm).

-

¹³C NMR: Characteristic signals would include the carbonyl carbon of the ester (~168-172 ppm), the α-carbon bearing the bromine (~45-55 ppm), the β-carbon attached to the methoxy group (~70-75 ppm), the methoxy carbon (~58-60 ppm), and the methyl ester carbon (~52-54 ppm).

-

IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the ester (~1740-1760 cm⁻¹), C-O stretching of the ester and ether functionalities (~1100-1300 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would involve the loss of the methoxy group, the carbomethoxy group, and the bromine atom.

Safety and Handling

This compound is a flammable liquid and an irritant to the eyes, respiratory system, and skin.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[2]

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is primarily governed by nucleophilic substitution at the α-carbon via an Sₙ2 mechanism. The potential for a competing E2 elimination reaction exists, particularly with the use of strong bases. A thorough understanding of its reactivity and the factors influencing the reaction pathways is essential for its effective utilization in the synthesis of complex organic molecules in research and drug development.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to Methyl 2-bromo-3-methoxypropanoate: A Versatile C3 Synthon for Complex Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-3-methoxypropanoate is a trifunctional chemical intermediate of significant value in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring an electrophilic α-bromo ester, a reactive ester moiety, and a methoxy group, makes it a powerful and versatile C3 building block. This guide provides an in-depth analysis of its synthesis, key reaction pathways, and practical applications, with a focus on the mechanistic rationale behind its utility. We will explore its role in constructing complex molecular architectures, exemplified by its application in the synthesis of oxazolidinone-class antibiotics like Linezolid. This document serves as a technical resource, consolidating field-proven insights with established scientific principles to empower researchers in leveraging this intermediate for accelerated drug discovery and development.

Introduction: The Strategic Value of a Trifunctional Intermediate

In the intricate landscape of synthetic organic chemistry, the efficiency of a synthetic route often hinges on the strategic selection of its building blocks. This compound (C₅H₉BrO₃) has emerged as a synthon of considerable interest due to the orthogonal reactivity of its functional groups. The molecule incorporates:

-

An α-Bromo Carbonyl: This site is a potent electrophile, primed for nucleophilic substitution (Sₙ2) reactions. The bromine atom serves as an excellent leaving group, facilitating the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles. The strategic placement of bromine is fundamental to its utility in constructing carbon-heteroatom and carbon-carbon bonds.[1]

-

A Methyl Ester: This group offers a handle for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation. Its reactivity can be selectively addressed under conditions that leave the rest of the molecule intact.

-

A β-Methoxy Group: The ether linkage at the C3 position influences the electronic environment of the molecule and provides steric bulk. More importantly, it introduces a key structural motif found in numerous bioactive molecules and can be a precursor to a hydroxyl group if demethylation is desired.

This combination of functionalities in a compact, three-carbon backbone allows for the rapid assembly of complex molecular scaffolds from simple, readily available precursors, embodying the principles of synthetic efficiency and atom economy.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is a prerequisite for its effective use in the laboratory. The data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 27704-96-7 | [2][3] |

| Molecular Formula | C₅H₉BrO₃ | [3][4] |

| Molecular Weight | 197.03 g/mol | [3][4] |

| Appearance | Liquid | |

| IUPAC Name | This compound | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Spectroscopic Insights: While detailed spectral data requires specific lot analysis, the expected ¹H NMR spectrum would feature characteristic signals: a singlet for the ester methyl group (~3.7 ppm), a singlet for the methoxy methyl group (~3.4 ppm), a doublet of doublets for the C3 methylene protons, and a triplet for the C2 methine proton. The coupling patterns provide definitive confirmation of the structure.

Synthesis Strategies: Creating the Building Block

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of an appropriate precursor. One established method starts from methyl 3-methoxyacrylate.[5]

Workflow for Synthesis via Bromination

Caption: General workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol: Bromination of Methyl 3-methoxypropionate

Disclaimer: This protocol is a representative example and must be adapted and performed with a full risk assessment by qualified personnel.

-

Reaction Setup: To a solution of methyl 3-methoxypropionate (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cool the mixture to 0°C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.1 eq) in the same solvent to the reaction mixture via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The disappearance of the bromine color indicates consumption.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Causality and Field Insights:

-

Why Bromine? Bromine is the halogen of choice for this transformation due to its reactivity and ability to be introduced under relatively mild conditions.

-

Why low temperature? The bromination reaction is exothermic. Maintaining a low temperature is crucial to minimize the formation of side products, such as polybrominated species.

-

Why a quench? The sodium thiosulfate quench is essential to safely neutralize any unreacted bromine, which is corrosive and toxic.

Key Reaction Pathways & Mechanistic Insights

The synthetic utility of this compound is primarily derived from the electrophilicity of the C2 carbon. It readily participates in nucleophilic substitution reactions, typically following an Sₙ2 mechanism.

Caption: Generalized Sₙ2 reaction mechanism at the C2 position.

This reactivity allows for the facile introduction of various functional groups:

-

Amines: Reaction with primary or secondary amines yields β-methoxy-α-amino esters, which are valuable precursors for non-natural amino acids and heterocyclic compounds.

-

Azides: Substitution with sodium azide provides an entry point to α-azido esters, which can be readily reduced to the corresponding α-amino esters.

-

Thiols: Thiolates react to form α-thioether compounds.

-

Carbanions: Stabilized carbanions, such as those derived from malonates, can be used for C-C bond formation.

Case Study: Synthesis of Oxazolidinone Antibacterials (Linezolid)

A prominent application demonstrating the power of this intermediate is in the synthesis of oxazolidinones, a critical class of antibiotics used against multi-drug-resistant Gram-positive bacteria.[6] Linezolid, the first FDA-approved member of this class, relies on a key fragment that can be conceptually derived from intermediates like this compound.[7][8]

The core strategy involves using a related synthon to build the C5-substituted oxazolidinone ring.[9] While many reported syntheses of Linezolid start from chiral epoxides like (R)-epichlorohydrin,[7][10] the fundamental transformation involves the coupling of an amine with a three-carbon electrophile to form a β-amino alcohol, which is then cyclized.

The general synthetic logic for constructing the core of Linezolid is as follows:

-

N-Alkylation: An aromatic amine (e.g., 3-fluoro-4-morpholinylaniline) is alkylated with a suitable three-carbon electrophile.

-

Cyclization: The resulting amino alcohol intermediate is cyclized to form the 2-oxazolidinone ring, often using a carbonylating agent like carbonyldiimidazole (CDI) or phosgene.[7][10]

-

Side-Chain Manipulation: The functional group at the C5 position is then converted to the required N-acetylaminomethyl side chain.

This compound serves as an excellent model for the type of electrophilic C3 fragment required for the initial N-alkylation step in these syntheses. Its reaction with an amine would install the necessary carbon backbone, which could then be elaborated to the final drug molecule.

Safety, Handling, and Storage

As with any α-bromo ester, this compound must be handled with appropriate care. It is classified as a hazardous substance.

-

Hazards: Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11] It is also a flammable liquid and vapor.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][12][13] Avoid breathing vapors or mist.[12][13] Keep away from heat, sparks, and open flames.[11][14]

-

Storage: Store in a cool, well-ventilated place.[11] Keep the container tightly closed and store locked up.[11][12] Recommended storage is between 2-8°C.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[12][13]

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Skin: Wash off immediately with plenty of soap and water.[12] Remove contaminated clothing.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11][12][13]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for synthetic chemists. Its predictable reactivity, centered on the Sₙ2 susceptibility of the C2 position, provides a reliable method for introducing complexity and building key molecular frameworks. Its application in the conceptual design of pharmacologically relevant scaffolds, such as the oxazolidinones, underscores its importance. By understanding the principles governing its synthesis and reactivity, researchers can effectively integrate this versatile intermediate into their synthetic programs, enabling the efficient and innovative development of new chemical entities.

References

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. METHYL 2-BROMO-3-METHOXYPROPIONATE | 27704-96-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. methyl 2-bromo-3,3-dimethoxypropanoate synthesis - chemicalbook [chemicalbook.com]

- 6. rjptonline.org [rjptonline.org]

- 7. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Oxazolidinone synthesis [organic-chemistry.org]

- 10. US7741480B2 - Process for the preparation of linezolid and related compounds - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. This compound | 27704-96-7 [sigmaaldrich.com]

A Senior Application Scientist's Guide to Methyl 2-bromo-3-methoxypropanoate in Modern Organic Synthesis

This technical guide serves as an in-depth exploration of Methyl 2-bromo-3-methoxypropanoate, a versatile bifunctional reagent gaining traction in the fields of advanced organic synthesis and pharmaceutical development. For researchers, medicinal chemists, and drug development professionals, understanding the strategic application of such building blocks is paramount. This document moves beyond a simple cataloging of reactions to provide a causal analysis of its reactivity, field-proven insights into its application, and robust protocols to ensure reproducible outcomes. We will dissect its core properties, plausible synthetic routes, and its strategic deployment in the synthesis of complex molecular architectures.

Core Characteristics: Physicochemical and Safety Data

Before deploying any reagent, a thorough understanding of its physical properties and safety profile is non-negotiable. This compound is a liquid at room temperature and requires careful handling due to its classification as a hazardous substance.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27704-96-7 | [1][3] |

| Molecular Formula | C₅H₉BrO₃ | [1][4] |

| Molecular Weight | 197.03 g/mol | [1][5] |

| Appearance | Liquid | [6] |

| IUPAC Name | This compound | [6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

Table 2: GHS Hazard and Precautionary Information

| Category | Details | Source |

| Signal Word | Danger | [6] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][6] |

| Precautionary Statements | P261: Avoid breathing fumes/mist/vapors.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6] |

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.[2][7][8][9]

Synthesis and Spectroscopic Characterization